![molecular formula C9H16O3 B2504111 Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate CAS No. 26027-93-0](/img/structure/B2504111.png)
Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
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Overview
Description
The compound "Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate" is a chemical entity that features a cyclobutyl core with a hydroxy group and two methyl groups attached to it, along with an acetate moiety. This structure is a part of various synthetic routes in the creation of complex molecules, particularly in the realm of organic chemistry where such scaffolds are valuable for constructing heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds often involves the activation of unsaturated carbonyl moieties for stereoselective carbon-carbon bond formation. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a compound with a different core but similar synthetic challenges, was achieved through photoinduced one-electron reductive β-activation . Although not the exact compound , this method could potentially be adapted for the synthesis of "this compound" by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been characterized using various spectroscopic techniques. For example, the vibrational spectra of methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate were studied using Raman and infrared spectroscopy, which provided insights into the characteristic group frequencies and helped in understanding the molecular vibrations of the compound .
Chemical Reactions Analysis
The reactivity of such compounds is often explored through their ability to undergo further chemical transformations. The study of reactions involving methyl 2-hydroxy-2-methoxy acetate with various amino alcohols under different conditions resulted in the formation of both acyclic and cyclic compounds, demonstrating the versatility of these esters in chemical synthesis . This suggests that "this compound" could also be a versatile intermediate for further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl-containing compounds are influenced by their molecular structure. The vibrational spectroscopy study mentioned earlier provides some insight into the physical properties of methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate, such as its characteristic group frequencies, which are related to the molecular structure and can affect properties like boiling point, solubility, and stability . However, specific physical and chemical properties for "this compound" are not directly provided in the data and would require empirical determination or computational prediction.
Scientific Research Applications
Structural Analysis
- Crystal Structure : Methyl (±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate has been studied using single crystal X-ray diffraction. The crystal structure is determined, indicating the presence of a centrosymmetrical dimer in the crystal due to an intermolecular hydrogen bond of O-H...O type (Makaev et al., 2006).
Vibrational Spectra
- Raman and Infrared Spectra : The study of Raman and infrared spectra of methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate has been performed, analyzing observed frequencies in terms of characteristic group frequencies. This research provides insights into the vibrational properties of the compound (Selvarajan et al., 2013).
Organic Synthesis and Experimentation
- Experiment Design for Drug Intermediate : An organic experiment design for a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, has been proposed, suggesting its use in undergraduate courses to improve students' interest in scientific research and experimental skills (Min, 2015).
Chemical Reactions and Synthesis
- Beckmann Rearrangement and Diels–Alder Route : Research on Beckmann rearrangement and Diels–Alder cycloadditions involving compounds structurally related to methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate highlights its potential in the synthesis of diverse organic compounds (Avotin'sh et al., 2013) and (Banks et al., 1981).
Crystallography and Synthesis
- Crystal Structure Study : Research on the crystal structure of related compounds, like 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, provides valuable insights into the molecular structure and potential applications of such compounds (Yin et al., 2012).
Polymerization and Chemical Synthesis
- Anionic Living Polymerization : The study of anionic living polymerization of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, a compound similar in structure, offers insight into the polymerization potential of this compound (Mori et al., 1994).
Safety and Hazards
This compound is associated with certain hazard statements, including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZUZKJPLGYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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